molecular formula C23H18O5S B14994487 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methylbenzoate

Cat. No.: B14994487
M. Wt: 406.5 g/mol
InChI Key: FMLFNMUEAMMERF-UHFFFAOYSA-N
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Description

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE is a complex organic compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of an ethoxyphenyl group, a benzoxathiol ring, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxathiol Ring: The benzoxathiol ring can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via an electrophilic aromatic substitution reaction using ethoxybenzene and a suitable electrophile.

    Esterification: The final step involves the esterification of the benzoxathiol derivative with 4-methylbenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE: Similar structure with a methoxy group instead of an ethoxy group.

    7-(4-CHLOROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

The presence of the ethoxy group in 7-(4-ETHOXYPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHYLBENZOATE imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H18O5S

Molecular Weight

406.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methylbenzoate

InChI

InChI=1S/C23H18O5S/c1-3-26-17-10-8-15(9-11-17)19-12-18(13-20-21(19)28-23(25)29-20)27-22(24)16-6-4-14(2)5-7-16/h4-13H,3H2,1-2H3

InChI Key

FMLFNMUEAMMERF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)C)SC(=O)O3

Origin of Product

United States

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